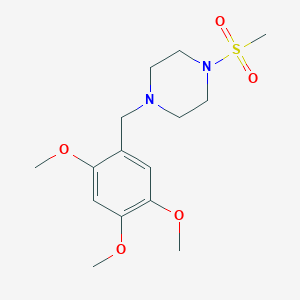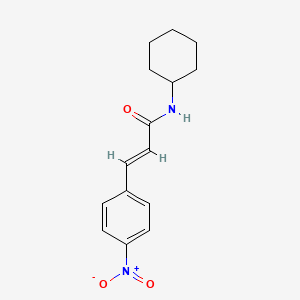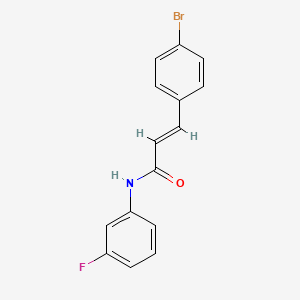![molecular formula C15H16N2O3S B5850746 N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide, also known as PD 98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. PD 98059 has been shown to block the activation of MAPK, thereby preventing downstream signaling events that are involved in these cellular processes.
Mecanismo De Acción
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 acts as a selective inhibitor of the MAPK signaling pathway by blocking the activation of MAPK. This prevents downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 specifically inhibits the activation of MAPK kinase (MEK), which is an upstream activator of MAPK. By blocking the activation of MEK, N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 prevents the activation of MAPK and downstream signaling events.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has also been shown to reduce the production of pro-inflammatory cytokines in macrophages, which may have implications for the treatment of inflammatory diseases. In addition, N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has several advantages for lab experiments. It is a selective inhibitor of the MAPK signaling pathway, which allows researchers to investigate the role of this pathway in various cellular processes. N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 is also relatively easy to use and has a well-established protocol for its use in lab experiments. However, there are also some limitations to the use of N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059. It has been shown to have off-target effects in some cell types, which may complicate the interpretation of results. In addition, N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has a relatively short half-life, which may limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several future directions for research involving N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059. One area of research is the development of more selective inhibitors of the MAPK signaling pathway. This would allow researchers to investigate the role of specific MAPK isoforms in various cellular processes. Another area of research is the investigation of the role of the MAPK signaling pathway in aging and age-related diseases. Finally, there is a need for more research on the potential clinical applications of N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059, particularly in the treatment of cancer and neurodegenerative disorders.
Conclusion:
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the MAPK signaling pathway. It has been shown to block the activation of MAPK, thereby preventing downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059, including the development of more selective inhibitors of the MAPK signaling pathway and the investigation of its potential clinical applications.
Métodos De Síntesis
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-nitrobenzaldehyde with dimethylamine to form 2-nitro-N,N-dimethylbenzylamine. This compound is then reduced using sodium borohydride to form 2-amino-N,N-dimethylbenzylamine. The next step involves the reaction of this compound with p-toluenesulfonyl chloride to form N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide (N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059).
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has been widely used in scientific research to investigate the role of the MAPK signaling pathway in various cellular processes. It has been shown to inhibit the activation of MAPK in a dose-dependent manner, thereby preventing downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has been used to study the role of MAPK in cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)15(18)13-10-6-7-11-14(13)16-21(19,20)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWLTWBBFIYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)
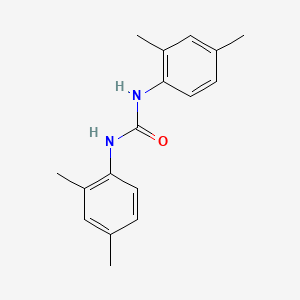
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
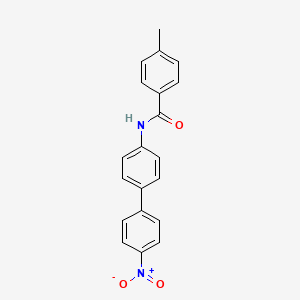
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
